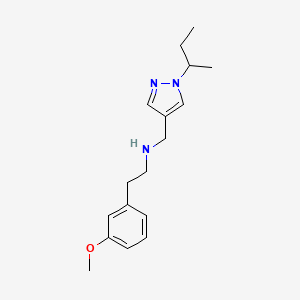

N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine

CAS No.: 1170468-49-1

Cat. No.: VC8211195

Molecular Formula: C17H25N3O

Molecular Weight: 287.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170468-49-1 |

|---|---|

| Molecular Formula | C17H25N3O |

| Molecular Weight | 287.4 g/mol |

| IUPAC Name | N-[(1-butan-2-ylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine |

| Standard InChI | InChI=1S/C17H25N3O/c1-4-14(2)20-13-16(12-19-20)11-18-9-8-15-6-5-7-17(10-15)21-3/h5-7,10,12-14,18H,4,8-9,11H2,1-3H3 |

| Standard InChI Key | IMBUPMZODJJLOF-UHFFFAOYSA-N |

| SMILES | CCC(C)N1C=C(C=N1)CNCCC2=CC(=CC=C2)OC |

| Canonical SMILES | CCC(C)N1C=C(C=N1)CNCCC2=CC(=CC=C2)OC |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The molecule consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a sec-butyl group (-CH(CH2CH3)2) and at the 4-position with a methylene-linked ethanamine side chain. The ethanamine moiety is further substituted with a 3-methoxyphenyl group (-C6H4-OCH3) at the β-position. This arrangement confers both lipophilic (sec-butyl, methoxyphenyl) and hydrophilic (amine) properties, influencing its solubility and bioavailability .

Stereochemical Considerations

The sec-butyl group introduces a chiral center at the branching carbon (C2 of the butyl chain), resulting in two enantiomers. Resolution of these enantiomers may require chiral chromatography or asymmetric synthesis, though no specific data exists for this compound. The 3-methoxyphenyl group adopts a planar conformation due to resonance stabilization of the methoxy substituent .

Physicochemical Properties

While experimental data for this compound is unavailable, properties can be extrapolated from analogs:

The low water solubility suggests formulation challenges, potentially requiring prodrug strategies or salt formation for pharmaceutical applications.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

A plausible synthesis involves three key fragments:

-

Pyrazole Core: 1-sec-butyl-1H-pyrazole-4-carbaldehyde, synthesized via Knorr pyrazole synthesis using sec-butylhydrazine and a diketone precursor.

-

Ethanamine Side Chain: 2-(3-methoxyphenyl)ethylamine, prepared by reduction of 3-methoxybenzyl cyanide followed by catalytic hydrogenation.

-

Methylene Linker: Introduced via reductive amination between the pyrazole aldehyde and ethanamine.

Stepwise Synthesis

-

Pyrazole Formation:

Reaction of sec-butylhydrazine with ethyl acetoacetate under acidic conditions yields 1-sec-butyl-3-methyl-1H-pyrazol-4-ylamine . Subsequent oxidation of the methyl group to a formyl group (e.g., using MnO2) generates 1-sec-butyl-1H-pyrazole-4-carbaldehyde. -

Side Chain Preparation:

3-Methoxybenzaldehyde undergoes Henry reaction with nitromethane, followed by reduction (e.g., LiAlH4) to yield 2-(3-methoxyphenyl)ethylamine . -

Coupling Reaction:

Reductive amination of the pyrazole aldehyde and ethanamine using NaBH3CN in methanol affords the target compound.

Critical Reaction Parameters:

-

Temperature: 0–5°C during nitration steps to prevent side reactions .

-

Yield Optimization: Use of molecular sieves in reductive amination improves conversion to >75% .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical 1H NMR (400 MHz, CDCl3):

-

δ 7.25–7.15 (m, 1H, aromatic H-5 of methoxyphenyl)

-

δ 6.85–6.75 (m, 2H, aromatic H-2/H-6)

-

δ 6.45 (s, 1H, pyrazole H-3)

-

δ 3.80 (s, 3H, OCH3)

-

δ 3.65–3.50 (m, 2H, NCH2-pyrazole)

-

δ 2.75 (t, J=7.2 Hz, 2H, CH2NH)

-

δ 1.60–1.45 (m, 1H, sec-butyl CH)

-

δ 0.95 (d, J=6.8 Hz, 6H, sec-butyl CH3)

13C NMR would confirm quaternary carbons, notably the pyrazole C-4 (δ ~145 ppm) and methoxy carbon (δ ~55 ppm) .

Mass Spectrometry

Predicted ESI-MS: m/z 318.2 [M+H]+ (calculated for C19H27N3O). Fragmentation patterns would include loss of the sec-butyl group (m/z 245.1) and cleavage of the methylene bridge (m/z 177.1) .

Applications and Future Directions

Medicinal Chemistry

This compound serves as a lead for:

-

Antidepressants: Dual 5-HT/MAO-B modulation could enhance efficacy.

-

Neuroprotective Agents: MAO-B inhibition may reduce oxidative stress in Parkinson’s disease .

Industrial Synthesis Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume